BenchChemオンラインストアへようこそ!

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Solubility prediction

This 1,2,4-oxadiazole-pyrazole hybrid (MW 361.4; XLogP3-AA 3.6) is a critical SAR probe for kinase-targeted libraries. Its pyridin-4-yl moiety enables hinge-region hydrogen bonding absent in m-tolyl or benzodioxolyl analogs, while its lead-like properties (MW ≤400, logP ≤4) favor ADME optimization. Published insecticidal/fungicidal activity in N-pyridylpyrazole-oxadiazole analogs further supports agrochemical hit-finding. Buyers should select this compound to deconvolute polarity, H-bonding, and steric effects in matched molecular pair studies.

Molecular Formula C20H19N5O2
Molecular Weight 361.405
CAS No. 1094606-49-1
Cat. No. B2535942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
CAS1094606-49-1
Molecular FormulaC20H19N5O2
Molecular Weight361.405
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=NC=C4
InChIInChI=1S/C20H19N5O2/c1-2-3-12-26-18-7-5-4-6-15(18)16-13-17(24-23-16)20-22-19(25-27-20)14-8-10-21-11-9-14/h4-11,13H,2-3,12H2,1H3,(H,23,24)
InChIKeyFRGADTRZWDVKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-(2-Butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 1094606-49-1): Scaffold Identity and Procurement Context


5-(3-(2-Butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 1094606-49-1) is a heterocyclic small molecule built on a 1,2,4-oxadiazole core, featuring a 3-(2-butoxyphenyl)-1H-pyrazole at the 5-position and a pyridin-4-yl substituent at the 3-position. With a molecular weight of 361.4 g/mol and a computed XLogP3-AA of 3.6, it occupies physicochemical space typical of lead-like screening compounds [1]. The 1,2,4-oxadiazole-pyrazole hybrid scaffold is recognized in medicinal and agrochemical chemistry for its capacity to engage diverse biological targets through hydrogen bonding and π-stacking interactions, though specific published bioactivity data for this precise compound remains sparse in the primary literature [2].

Why Generic Substitution of 5-(3-(2-Butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Is Not Supported by Evidence


Within the 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole chemotype, seemingly conservative substituent changes at the oxadiazole 3-position produce substantial shifts in lipophilicity, hydrogen-bond acceptor count, polar surface area, and molecular weight that are known to alter solubility, permeability, and target-binding profiles [1]. For example, replacing the target compound's pyridin-4-yl group with m-tolyl (CAS 1094606-45-7) increases logP, while the benzodioxolyl variant (CAS 1094606-50-4) adds molecular weight and hydrogen-bond acceptors without the basic nitrogen that can participate in salt-bridge or coordination interactions . Without head-to-head biological data, there is no evidentiary basis to assume functional interchangeability; procurement decisions must therefore rely on the documented structural and physicochemical differences that predict divergent behavior in biological assays.

Quantitative Differentiation Evidence for 5-(3-(2-Butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Versus Closest Structural Analogs


Lipophilicity Reduction (XLogP3-AA) Relative to the Benzodioxolyl Analog

The target compound exhibits a computed XLogP3-AA of 3.6, which is markedly lower than the 5.89 logP of the direct analog 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1094606-50-4), where the pyridin-4-yl group is replaced by a benzodioxolyl moiety [1]. This ~2.3 log unit difference predicts significantly greater aqueous solubility and reduced non-specific protein binding for the target compound, consistent with the introduction of the hydrophilic pyridine nitrogen.

Lipophilicity Drug-likeness Solubility prediction

Molecular Weight Advantage Over the Bromophenyl Analog

At 361.4 g/mol, the target compound is approximately 78 g/mol lighter than the 4-bromophenyl analog 3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (MW ~439.3 g/mol) [1][2]. This difference places the target compound well within the preferred molecular weight range for lead-like chemical probes (MW ≤ 350–400), whereas the bromophenyl analog exceeds the typical threshold, potentially compromising passive membrane permeability and oral bioavailability.

Molecular weight Lead-likeness Permeability

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation from the m-Tolyl Analog

The target compound possesses 6 hydrogen-bond acceptors (HBA) including the pyridine nitrogen and oxadiazole oxygen/nitrogen atoms, compared with an estimated 4 HBA for the m-tolyl analog 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS 1094606-45-7), which replaces the pyridine ring with a methylphenyl group [1]. The additional HBA capacity of the target compound increases topological polar surface area (TPSA) and can enable distinct target-binding interactions—particularly with kinases and other ATP-binding proteins that rely on hinge-region hydrogen bonding with a pyridine nitrogen [2]. However, quantitative TPSA values for the m-tolyl analog are not available in the open literature, so this comparison is based on HBA count difference (6 vs. ~4).

Hydrogen bonding Polar surface area Permeability

Scaffold Validation: Insecticidal and Fungicidal Activity of the N-Pyridylpyrazole-1,2,4-oxadiazole Chemotype

A series of structurally related N-pyridylpyrazole-1,2,4-oxadiazole derivatives (compounds 12a–h) demonstrated concentration-dependent insecticidal activity against Mythimna separata Walker, with compound 12c achieving 80% lethality at 200 μg/mL, and fungicidal activity against Physalospora piricola and Rhizoctonia cereal at 50 μg/mL [1]. While the target compound differs from 12a–h by carrying a pyridin-4-yl substituent on the oxadiazole rather than a tert-butyl group, the shared N-pyridylpyrazole-1,2,4-oxadiazole core establishes a class-level precedent for biological activity that supports its selection over analogs lacking the pyridine-pyrazole-oxadiazole connectivity.

Agrochemical Insecticidal Fungicidal Scaffold validation

Evidence-Based Application Scenarios for 5-(3-(2-Butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 1094606-49-1)


Kinase-Focused or ATP-Binding Pocket Screening Libraries Requiring a Pyridine Hinge-Binding Motif

The pyridin-4-yl substituent provides a nitrogen atom capable of forming a hydrogen bond with the kinase hinge region—a well-established pharmacophoric requirement for ATP-competitive kinase inhibitors [1]. Compared with the m-tolyl or benzodioxolyl analogs that lack this basic nitrogen, the target compound is structurally pre-disposed to engage this critical binding interaction. Procurement of this compound is justified when building a target-focused library for kinase screening where hinge-binding capacity is a design criterion .

Lead-Like Screening Collections Emphasizing Physicochemical Property Compliance

With a molecular weight of 361.4 g/mol and XLogP3-AA of 3.6, the target compound falls within lead-like chemical space (MW ≤ 400, logP ≤ 4) more comfortably than the bromophenyl (MW ~439) or benzodioxolyl (logP 5.89) analogs [1]. This makes it a more appropriate selection for diversity screening libraries where downstream optimization of ADME properties is anticipated, as lower molecular weight and moderate lipophilicity are correlated with higher developability success rates [1].

Agrochemical Discovery Programs Leveraging the Validated N-Pyridylpyrazole-1,2,4-oxadiazole Scaffold

The published insecticidal and fungicidal activity of closely related N-pyridylpyrazole-1,2,4-oxadiazole derivatives (compounds 12a–h achieving up to 80% insect lethality and broad-spectrum antifungal effects) [2] provides scaffold-level validation that supports the inclusion of the target compound in agrochemical hit-finding campaigns. Analogs lacking the pyrazole-oxadiazole-pyridine connectivity have no such published precedent, reducing confidence in their biological relevance for crop protection applications.

Structure-Activity Relationship (SAR) Studies Exploring the Impact of Oxadiazole 3-Position Substitution on Biological Activity

The target compound serves as a key SAR probe within a matched molecular pair series where the oxadiazole 3-position is varied (pyridin-4-yl vs. m-tolyl vs. 4-bromophenyl vs. benzodioxolyl). Its distinct hydrogen-bond acceptor profile (6 HBA vs. ~4 for the m-tolyl analog) and intermediate lipophilicity (XLogP3-AA 3.6 vs. 5.89 for benzodioxolyl) make it an essential comparator for deconvoluting the contributions of polarity, hydrogen bonding, and steric bulk to biological activity in any target engagement study [1].

Quote Request

Request a Quote for 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.